2-Methylanthracene

Photophysics Ultrafast Spectroscopy Excited State Dynamics

Researchers requiring precise photophysical tuning in OLED and sensor development face a critical isomer selection challenge: generic anthracene or incorrect methyl isomers yield ground-state pairing, excimer formation, and shifted transient absorption that compromise device efficiency. 2-Methylanthracene (CAS 26914-18-1) directly resolves these limitations through its 2-substitution pattern. - Prevents detrimental ground-state pairing on silica surfaces, ensuring monomeric behavior essential for heterogeneous catalysis and optical coatings. - Delivers distinct transient absorption signatures (405, 420, 435 nm) absent in anthracene, enabling spectral barcoding in fluorescent probes. - Provides a high melting point (204-209 °C) that enhances thermal stability in copolymer resins for high-performance coatings. Supplied with full analytical documentation for immediate R&D and pilot-scale procurement.

Molecular Formula C15H12
Molecular Weight 192.25 g/mol
CAS No. 26914-18-1
Cat. No. B7822218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylanthracene
CAS26914-18-1
Molecular FormulaC15H12
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCC1=CC2=CC3=CC=CC=C3C=C2C=C1
InChIInChI=1S/C15H12/c1-11-6-7-14-9-12-4-2-3-5-13(12)10-15(14)8-11/h2-10H,1H3
InChIKeyGYMFBYTZOGMSQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylanthracene (CAS 26914-18-1): A Core PAH for Differentiated Organic Synthesis and Materials Research


2-Methylanthracene (C₁₅H₁₂, CAS 26914-18-1) is a methyl-substituted polycyclic aromatic hydrocarbon (PAH) belonging to the anthracene class of organic compounds [1]. It is characterized by a methyl group at the 2-position of the central anthracene ring system, a feature that significantly alters its physical, photophysical, and chemical properties relative to the parent anthracene and other positional isomers [2]. This compound is a colorless, crystalline solid with a melting point of 204-209 °C and is primarily utilized as a specific building block in the synthesis of advanced materials, including organic light-emitting devices (OLEDs), fluorescent probes, and specialized polymeric resins, as well as serving as a key analyte in environmental PAH research [3].

Why a Generic Methylanthracene or Unsubstituted Anthracene Cannot Substitute for 2-Methylanthracene


Simple substitution of 2-Methylanthracene with the parent anthracene, other monomethyl isomers (e.g., 9-Methylanthracene), or bulkier 2-alkyl derivatives is scientifically unsound for demanding applications. The precise position and nature of the substituent fundamentally dictate molecular behavior. While the triplet-state spectra of methylanthracenes may appear similar to anthracene, methylation dramatically alters short-lived singlet-state transient spectra, leading to new and shifted absorption features (e.g., from 427 nm in anthracene to 405, 420, and 435 nm in the methylated derivatives) that are critical for specific fluorescence and lasing applications [1]. Furthermore, photophysical behavior at interfaces varies significantly; 2-Methylanthracene prevents detrimental ground-state pairing observed in anthracene on silica, a crucial differentiator for heterogeneous catalysis and sensor development [2]. Therefore, performance, reproducibility, and even experimental outcomes are directly tied to the use of the specific, correct 2-substituted isomer.

Quantitative Differentiation: A Comparative Evidence Guide for 2-Methylanthracene


Singlet-State Transient Absorption in Photophysics: 2-Methylanthracene vs. Anthracene and 9-Methylanthracene

The short-lived transient absorption spectrum of anthracene changes dramatically upon methylation, with 2-methylanthracene and 9-methylanthracene exhibiting distinct, new features not present in the parent compound [1]. In addition to the anthracene transition (now shifted to 405 nm), 2-Methylanthracene shows new strong transitions at 420 and 435 nm, which are absent in anthracene's singlet-state spectrum (which has a primary peak at 427 nm) [1]. These transitions are attributed to an upper triplet state, a phenomenon not observed in unsubstituted anthracene [1].

Photophysics Ultrafast Spectroscopy Excited State Dynamics

Photochemical Reactivity on Silica: Ground-State Pairing Behavior of 2-Methylanthracene vs. Anthracene

On silica gel surfaces, 2-Methylanthracene exhibits a fundamentally different photochemical behavior compared to anthracene. A direct comparative study revealed that while anthracene forms ground-state stable pairs at surface coverages as low as 1% of a monolayer, 2-Methylanthracene shows no evidence of any ground state pairing even at high surface coverages [1]. This prevents unwanted intermolecular interactions and directs the photochemical pathway more efficiently towards the formation of 9,10-endoperoxides via singlet oxygen addition [1].

Surface Photochemistry Heterogeneous Catalysis Self-Assembly

Enzymatic Oxidation Kinetics: Mn-Independent Degradation Rate of 2-Methylanthracene

In environmental fate and bioremediation studies, the specific reactivity of 2-Methylanthracene with oxidative enzymes is a key differentiator. Using a purified manganese-lignin peroxidase (MnLiP) hybrid from the white-rot fungus Bjerkandera adusta, the kinetic constants for the Mn-independent oxidation of 2-Methylanthracene were explicitly determined [1]. The reported values provide a quantitative benchmark for its biodegradation potential relative to other PAHs processed by this enzyme system [1].

Bioremediation Environmental Microbiology Enzyme Kinetics

Thermodynamic Stability and Physical Properties: 2-Methylanthracene vs. 9-Methylanthracene

The position of the methyl group on the anthracene ring system has a substantial and quantifiable impact on fundamental physical properties, which directly influence handling and purification. A comparison of the reported melting points for 2-Methylanthracene and its 9-substituted isomer reveals a significant difference in the solid-liquid transition temperature [1]. The 2-methyl isomer consistently exhibits a higher melting point, indicating a more stable crystalline lattice [2].

Physical Chemistry Thermodynamics Purification Science

S0-S1 Absorption Vibronic Fingerprint: 2-Methylanthracene vs. Anthracene vs. 9-Methylanthracene

High-resolution cavity ring-down spectroscopy (CRDS) in a supersonic expansion provides unique, isomer-specific vibronic signatures in the S0-S1 absorption region (330-375 nm) [1]. While the absorption spectra of anthracene, 9-methylanthracene, and 2-methylanthracene are all measured in this range, the associated vibronic band systems and their relative intensities are distinct for each compound [1]. The experimental vibronic line positions for 2-methylanthracene were found to have a very good match with quantum chemically calculated Franck-Condon excitation lines, confirming the specificity of its spectral fingerprint [1].

High-Resolution Spectroscopy Astrochemistry Molecular Identification

Vapor Pressure and Volatility: 2-Methylanthracene vs. Anthracene

Methyl substitution has a pronounced effect on the volatility of PAHs, a critical parameter in environmental transport and air quality modeling. A comparison of reported vapor pressure values shows that 2-Methylanthracene is significantly less volatile than its parent compound, anthracene . This difference affects its partitioning between air and particulate matter and its long-range transport potential in the atmosphere.

Environmental Fate Air Quality Thermodynamics

High-Impact Research and Industrial Applications of 2-Methylanthracene (CAS 26914-18-1)


Fabrication of High-Performance OLED Materials and Fluorescent Probes

2-Methylanthracene serves as a key starting material for synthesizing anthracene derivatives with high luminous efficiency for organic light-emitting devices (OLEDs) . Its specific substitution pattern allows for fine-tuning the emission color and electronic properties of the resulting material. The distinct transient absorption features identified at 420 and 435 nm, which are absent in anthracene, make derivatives of 2-Methylanthracene valuable for designing fluorescent probes with unique spectral signatures for bioimaging and sensing applications [6].

Development of Non-Aggregating Photoactive Coatings and Heterogeneous Catalysts

For applications involving photoactive molecules immobilized on solid supports, 2-Methylanthracene offers a decisive advantage over anthracene. Its inability to form ground-state pairs on silica surfaces ensures it remains as isolated monomers . This prevents excimer formation and self-quenching, making it ideal for developing efficient heterogeneous photocatalysts, studying photochemical reactions at the single-molecule level, and creating durable, optically clear fluorescent coatings where intermolecular interactions would be detrimental .

Specialized Synthesis of Polymeric Resins for Coatings and Plastics

2-Methylanthracene is an established monomer for copolymerization with anthracene and dimethylanthracene to produce specialized synthetic resins . These copolymers find industrial use as components in high-performance coatings and plastics. The specific physical properties of 2-Methylanthracene, particularly its high melting point relative to other isomers, contribute to the thermal stability and structural integrity of the final polymeric material [6].

Precise Environmental PAH Monitoring and Bioremediation Studies

In environmental analytical chemistry, the unique high-resolution vibronic absorption fingerprint of 2-Methylanthracene, as revealed by cavity ring-down spectroscopy, allows for its unambiguous identification in complex samples containing other methylanthracene isomers . Furthermore, its specific biodegradation kinetic parameters (k_cat = 145 min⁻¹) are essential quantitative inputs for modeling its environmental fate and designing targeted bioremediation strategies for PAH-contaminated sites [6].

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